1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

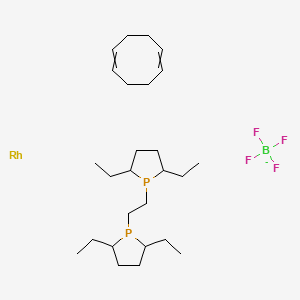

This compound is a complex coordination entity involving rhodium (I) as the central metal, coordinated by a chelating diphosphine ligand and a cyclooctadiene ring, with a tetrafluoroborate counterion . It belongs to a broader family of rhodium complexes known for their efficiency in catalytic reactions.

Synthesis Analysis

While the specific synthesis of this complex is not detailed in the available literature, a general approach includes the reaction of a rhodium salt (e.g., rhodium chloride) with the diphosphine ligand and 1,5-cyclooctadiene in the presence of a base to deprotonate the ligand, followed by the addition of a tetrafluoroborate source to form the desired complex.Molecular Structure Analysis

Rhodium complexes often exhibit square planar or tetrahedral geometries, depending on the coordination environment. The molecular structure of related rhodium (I) complexes has been characterized by X-ray crystallography, revealing a square planar geometry around the rhodium center, coordinated by two phosphorus atoms from the diphosphine ligand and two olefinic π-bonds from the cyclooctadiene ligand.Chemical Reactions Analysis

Rhodium complexes are known for their role in catalyzing a variety of chemical reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions . The chiral nature of the diphosphine ligand in this compound enables asymmetric synthesis, allowing for the production of chiral molecules with high enantioselectivity .Physical And Chemical Properties Analysis

The compound is a solid with an empirical formula of C22H40BF4P2Rh and a molecular weight of 556.21 . The SMILES string representation is [Rh+].FB-(F)F.C1CC=CCCC=C1.C[C@@H]2CCC@@HP2CCP3C@HCC[C@H]3C .Wissenschaftliche Forschungsanwendungen

Asymmetric Hydrogenation

This rhodium complex is widely used as a catalyst in asymmetric hydrogenation reactions. These reactions are crucial for producing chiral molecules with high enantiomeric excess, which are important in the synthesis of pharmaceuticals and fine chemicals .

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound facilitates the enantioselective preparation of amino acids, such as phenylalanine derivatives, which are building blocks for drug synthesis. It’s particularly effective in the asymmetric hydrogenation of N-acetyldehydroamino acid precursors .

Material Science

The complex is utilized in material science for the synthesis of new materials with specific optical properties. Its ability to produce single-enantiomer compounds is valuable for creating materials with desired chirality .

Environmental Science

In environmental science, the compound can be used to study and develop new methods for the synthesis of environmentally friendly materials. Its catalytic properties help in reducing waste and improving the efficiency of chemical processes .

Industrial Chemical Synthesis

The compound serves as a catalyst in the large-scale synthesis of various industrial chemicals. Its robustness and the ability to scale up make it suitable for industrial applications, where high yield and selectivity are required .

Research and Development

In R&D, this rhodium complex is used to explore new chemical reactions and pathways. It’s a tool for chemists to discover novel transformations and synthesize compounds with complex structures .

Wirkmechanismus

The compound acts as a catalyst for various reactions. Its mechanism of action involves the creation of a reactive site for substrate binding and activation due to the arrangement of the rhodium center, coordinated by two phosphorus atoms from the diphosphine ligand and two olefinic π-bonds from the cyclooctadiene ligand.

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Eigenschaften

IUPAC Name |

cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36P2.C8H12.BF4.Rh/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-18H,5-14H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGNNLUCYADUOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1CCC(P1CCP2C(CCC2CC)CC)CC.C1CC=CCCC=C1.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48BF4P2Rh- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloocta-1,5-diene;1-[2-(2,5-diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate | |

CAS RN |

136705-70-9 |

Source

|

| Record name | 1,2-Bis((2R,5R)-2,5-diethylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B599956.png)